Bienvenue dans la boutique en ligne BenchChem!

5-(4-chlorophenyl)-1H-pyrrole-2-carboxylic Acid

HIV Entry Inhibitors Process Chemistry Scale-up Synthesis

5-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic acid (CAS: 131172-61-7) is a heterocyclic aromatic compound with a molecular formula of C11H8ClNO2 and a molecular weight of 221.64 g/mol. It belongs to the 5-arylpyrrole-2-carboxylic acid class, which has been specifically identified as a key synthetic intermediate for the NBD series of HIV-1 entry inhibitors, including the clinical candidates NBD-11021 and NBD-14010.

Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
CAS No. 131172-61-7
Cat. No. B3097476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenyl)-1H-pyrrole-2-carboxylic Acid
CAS131172-61-7
Molecular FormulaC11H8ClNO2
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(N2)C(=O)O)Cl
InChIInChI=1S/C11H8ClNO2/c12-8-3-1-7(2-4-8)9-5-6-10(13-9)11(14)15/h1-6,13H,(H,14,15)
InChIKeyKIUIWIJLBPLGPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-chlorophenyl)-1H-pyrrole-2-carboxylic Acid: Intermediate Status and Key Role in Antiviral Drug Synthesis


5-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic acid (CAS: 131172-61-7) is a heterocyclic aromatic compound with a molecular formula of C11H8ClNO2 and a molecular weight of 221.64 g/mol . It belongs to the 5-arylpyrrole-2-carboxylic acid class, which has been specifically identified as a key synthetic intermediate for the NBD series of HIV-1 entry inhibitors, including the clinical candidates NBD-11021 and NBD-14010 [1]. This established role as a critical building block in a targeted drug discovery program provides a verifiable, high-value application that distinguishes it from general-purpose pyrrole carboxylic acid fragments.

Procurement Risks: Why Unspecified 5-Arylpyrrole-2-carboxylic Analogs Cannot Substitute for 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylic Acid


Generic substitution within the 5-arylpyrrole-2-carboxylic acid family is not scientifically valid due to stringent structure-activity relationships in the final drug molecules. The specific 4-chlorophenyl substituent is not an arbitrary choice but a critical pharmacophoric element in downstream HIV-1 entry inhibitors like NBD-11021, where it directly engages the Phe43 cavity of the viral gp120 protein [1]. Replacement with analogs such as the unsubstituted phenyl, 4-fluoro, or 4-bromo derivatives will produce a different final compound with a high probability of significantly reduced or abolished antiviral activity, as demonstrated by extensive SAR studies on the NBD series [2]. The following evidence quantifies the impact of the 4-chlorophenyl intermediate on the performance of the final therapeutic candidates.

Evidence-Based Differentiation of 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylic Acid from Closest Analogs


Synthetic Route Yield: Gram-Scale Preparation of 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylic Acid without Chromatographic Purification

A key differentiator for procurement is the existence of a validated, scalable synthetic route specifically demonstrated for the 4-chlorophenyl derivative. Belov et al. reported a general three-step method starting from pyrrole that is specifically exemplified for 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid, delivering the compound on a gram scale with the significant advantage of omitting chromatographic purification [1]. While the method is general for 5-arylpyrrole-2-carboxylic acids, the practical demonstration on the 4-chlorophenyl derivative provides a higher level of technical maturity and a verified protocol for this specific compound, reducing development risk for programs using it as a building block.

HIV Entry Inhibitors Process Chemistry Scale-up Synthesis

Direct Precursor to NBD-11021: A Lead HIV-1 Entry Antagonist with Broad-Spectrum Activity

5-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic acid is the definitive starting material for NBD-11021 (5-(4-chlorophenyl)-N-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)-1H-pyrrole-2-carboxamide), a clinical-stage HIV-1 entry antagonist [1]. NBD-11021 demonstrated pan-neutralization against a panel of 56 Env-pseudotyped HIV-1 isolates representing diverse subtypes, with an IC50 as low as 270 nM [2]. This broad-spectrum activity, which is critically dependent on the 4-chlorophenyl moiety's interaction with the gp120 Phe43 cavity [1], provides a strong, quantified rationale for selecting this specific intermediate. Using a different 5-aryl-pyrrole-2-carboxylic acid would result in a different final compound with an entirely uncharacterized and likely inferior antiviral profile.

HIV-1 gp120 Antagonist Viral Entry Inhibitor Broad-Spectrum Antiviral

Downstream ADMET Profile: Evidence of Superior Drug-like Properties for the 4-Chlorophenyl-Derived Series

The quantitative advantage of selecting the 4-chlorophenyl-containing intermediate extends to the drug-likeness of the final compounds. In an in vitro ADMET study comparing NBD series compounds to the clinical-stage attachment inhibitor BMS-626529 (temsavir), the 4-chlorophenyl derived compound NBD-14010 (synthesized from a related 5-(4-chloro-3-fluorophenyl)-1H-pyrrole-2-carboxylic acid intermediate) showed comparable ADMET profiles [1]. Furthermore, lead optimization starting from NBD-11021 led to compounds like NBD-14107, which showed significant improvements in antiviral activity and ADMET properties [2]. This demonstrates that the 4-chlorophenyl scaffold is a validated starting point for achieving favorable drug-like properties, a critical advantage for any medicinal chemistry campaign.

ADMET Drug-likeness Preclinical Safety

Regioisomeric Specificity: The 5-Position is Essential for Bioactive gp120 Antagonist Construction

The position of the carboxylic acid and aryl substituents on the pyrrole ring is a critical determinant of biological activity. While 3-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid (CAS: 1480756-80-6) and 4-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid (CAS: 79600-86-5) are commercially available , the optimized pharmacophore for the NBD series of HIV-1 gp120 antagonists specifically requires the 5-aryl substitution pattern. The X-ray co-crystal structure of NBD-11021 with gp120 confirms that the 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid core is essential for proper spatial orientation of the chlorophenyl ring in the Phe43 cavity [1]. Substituting with a 3- or 4-aryl regioisomer would likely abrogate key binding interactions and, consequently, the potent antiviral activity.

Regiochemistry gp120 Inhibitors Medicinal Chemistry

Validated Application Scenarios for 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylic Acid Based on Differentiated Evidence


Key Intermediate for the Synthesis of HIV-1 gp120 Entry Antagonists (NBD Series)

The primary and best-validated application is as the essential building block for synthesizing the NBD series of CD4-mimetic HIV-1 entry inhibitors. The compound's high synthetic maturity, as demonstrated by a scalable, chromatography-free gram-scale protocol [1], directly supports batch production of lead candidates like NBD-11021, which has shown pan-neutralizing activity against a diverse panel of 56 HIV-1 clinical isolates with an IC50 as low as 270 nM [2]. Procurement for this purpose is scientifically undeniable.

Starting Material for Structure-Activity Relationship (SAR) Studies Targeting the gp120 Phe43 Cavity

This compound is the strategic starting point for any medicinal chemistry optimization campaign around the gp120 Phe43 binding pocket. The 4-chlorophenyl group is a cornerstone pharmacophore, and the published SAR demonstrates that modifications from this core can lead to compounds with antiviral potency and ADMET profiles comparable to the FDA-approved drug temsavir [3]. Using a different 5-aryl analog would negate the value of the extensive existing SAR data, making this the only rational choice for a knowledge-based optimization program.

Reference Standard in Assay Development for HIV-1 Entry Inhibitor Screening

Beyond its role as a synthetic intermediate, the compound itself and its direct derivatives (like NBD-11021) can serve as powerful chemical probes and reference standards. The availability of detailed crystallographic data on its binding mode [1] and its well-characterized activity profile in cell-cell fusion and antiviral assays [2] make it an excellent positive control or tool compound for developing and validating new screening assays aimed at discovering novel HIV-1 entry inhibitors.

Quote Request

Request a Quote for 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.